![molecular formula C18H27NO4 B558656 (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid CAS No. 143415-62-7](/img/structure/B558656.png)
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid
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Description
(S)-2-((Tert-Butoxycarbonyl)amino)-3-(4-(Tert-butyl)phenyl)propanoic Acid, commonly known as TBCAA, is an organic compound that is used in various scientific research applications. It is a carboxylic acid that is synthesized from tert-butyl alcohol, ammonium chloride, and sodium bicarbonate. TBCAA is an important compound in the field of organic synthesis as it can be used to synthesize various compounds, including peptides, pharmaceuticals, and other organic compounds. TBCAA has a wide range of applications in scientific research, from drug discovery and development to biochemistry and physiology.
Scientific Research Applications
Peptide Synthesis
BOC-L-4-TERT-BUTYL-PHE is commonly used in peptide synthesis as an Nα-amino protecting group. It is particularly advantageous for synthesizing hydrophobic peptides and those containing ester and thioester moieties due to its tert-butyloxycarbonyl (Boc) group .
Thrombin Inhibitors
This compound is utilized in the preparation of highly selective thrombin inhibitors, which are important for controlling blood coagulation .
Thiopeptides Preparation
It also finds application in the preparation of thiopeptides, which are peptide derivatives containing sulfur atoms .
Thioacylating Agents
BOC-L-4-TERT-BUTYL-PHE is used to prepare thioacylating agents, compounds that introduce acyl groups into other molecules .
Amino Acid Ionic Liquids (AAILs)
The tert-butyloxycarbonyl-protected amino acids derived from BOC-L-4-TERT-BUTYL-PHE are used to prepare room-temperature ionic liquids for organic synthesis applications .
properties
IUPAC Name |
(2S)-3-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-17(2,3)13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)23-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWQIBYYDHXJJR-AWEZNQCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931878 |
Source
|
Record name | N-[tert-Butoxy(hydroxy)methylidene]-4-tert-butylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid | |
CAS RN |
143415-62-7 |
Source
|
Record name | N-[tert-Butoxy(hydroxy)methylidene]-4-tert-butylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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